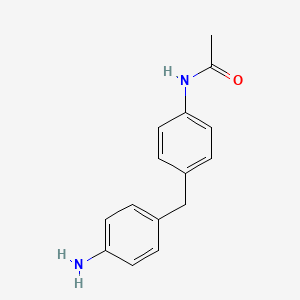

N-Acetyl-4,4'-diaminodiphenylmethane

Vue d'ensemble

Description

N-Acetyl-4,4’-diaminodiphenylmethane, also known as N-Acetyl Methylenedianiline, is a chemical compound . It acts as a bidentate-bridging ligand, forming hydrogen bonds with its amine hydrogen atoms, and also participates in several non-covalent interactions .

Synthesis Analysis

The synthesis of N-Acetyl-4,4’-diaminodiphenylmethane involves several steps. One approach involves the use of aromatic polyimides based on 4,4´-diaminodiphenylmethane (DPM) and 4,4´-diaminotriphenylmethane (TPM) and three commercial dianhydrides . Another approach involves the condensation of ecofriendly synthesized 4,4’‑methanedianiline with 2‑hydroxy‑1‑naphthaldehyde .Molecular Structure Analysis

The molecular structure of N-Acetyl-4,4’-diaminodiphenylmethane is complex. It consists of a central carbon atom bonded to two phenyl rings and two amine groups . The molecular weight of this compound is 198.26 .Chemical Reactions Analysis

The chemical reactions involving N-Acetyl-4,4’-diaminodiphenylmethane are complex and varied. For instance, it has been reported that there were two main reactions occurring in the curing process of the TGDDM/DICY system .Physical And Chemical Properties Analysis

N-Acetyl-4,4’-diaminodiphenylmethane exhibits high thermal stability . It is soluble in water .Applications De Recherche Scientifique

Aromatic Polyimides Synthesis

N-Acetyl-4,4’-diaminodiphenylmethane: is utilized in the synthesis of aromatic polyimides. These polymers are known for their exceptional thermal stability and mechanical properties. The compound acts as a monomer that reacts with commercial dianhydrides to form polyimides with high molecular weight, which are then used to create membranes . These membranes exhibit high thermal stability, with decomposition temperatures ranging from 490 to 544°C , and glass transition temperatures between 269 and 293°C . They also possess reasonable mechanical properties, making them suitable for harsh environmental applications.

Schiff Bases Formation

Schiff bases derived from N-Acetyl-4,4’-diaminodiphenylmethane have significant applications in chemistry due to their thermochromic and photochromic properties. These compounds serve as ligands and catalysts in coordination and organic chemistry. The Schiff bases are synthesized through condensation reactions with various carbonyl groups, leading to products that are important in pharmaceuticals, dye, and polymer technology .

Gas Separation Technology

The introduction of pendant phenyl moieties in polyimides based on N-Acetyl-4,4’-diaminodiphenylmethane improves solubility, thermal stability, density, and gas permeability coefficients. This makes them highly applicable in gas separation technology, particularly for the separation of CO2/CH4 gas pairs. The polyimide TPM-6FDA, which contains phenyl and trifluoromethyl groups, shows a high gas permeability coefficient for CO2 (23.73 Barrer) and an ideal selectivity of α = 28.93 .

High-Performance Polymer Development

The compound is integral in the development of high-performance polymers required for advanced technologies. These polymers are expected to have a long lifespan, ease of maintenance, and low production cost. The modification of monomers like N-Acetyl-4,4’-diaminodiphenylmethane can produce aromatic polyimides with good solubility without compromising thermal and mechanical stability, which is crucial for industrial applications .

Pharmacological Research

In pharmacological research, derivatives of N-Acetyl-4,4’-diaminodiphenylmethane are explored for their potential as angiokinase inhibitors with antitumor activity. These derivatives are also studied for their pharmacokinetic properties, which could lead to the development of new therapeutic agents .

Advanced Material Properties Characterization

The compound is used in the characterization of advanced materials, particularly in understanding the structure-property relationships. By studying the compound’s interactions with other chemicals and its behavior under various conditions, researchers can infer the properties of new materials designed for specific applications .

Safety and Hazards

N-Acetyl-4,4’-diaminodiphenylmethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and fatal in contact with skin. It may cause an allergic skin reaction and serious eye irritation. It may cause genetic defects and cancer, and it causes damage to organs .

Mécanisme D'action

- The primary target of N-Acetyl-4,4’-diaminodiphenylmethane is not well-documented in the literature. However, it is structurally related to 4,4’-diaminodiphenylmethane (MDA), which is a precursor in the synthesis of polyurethane foams and other polymers. MDA is metabolically activated to form reactive intermediates that can bind to cellular macromolecules, potentially leading to toxicity and carcinogenicity .

Target of Action

Result of Action

Propriétés

IUPAC Name |

N-[4-[(4-aminophenyl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(18)17-15-8-4-13(5-9-15)10-12-2-6-14(16)7-3-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTDJPRWHARDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179109 | |

| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24367-94-0 | |

| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24367-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-4,4'-diaminodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

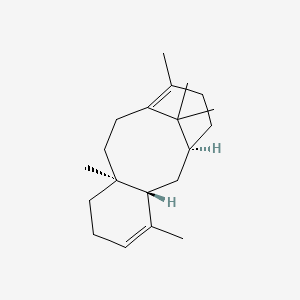

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)

![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)